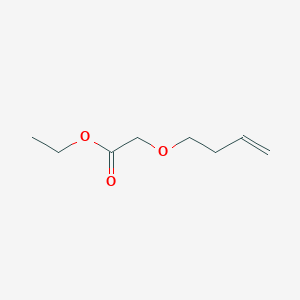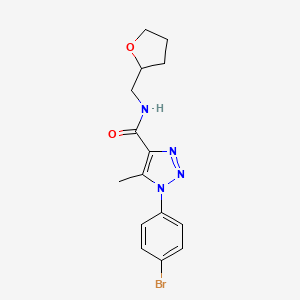
Ethyl 2-(but-3-en-1-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(but-3-en-1-yloxy)acetate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-(but-3-en-1-yloxy)acetate is 1S/C8H14O3/c1-3-5-6-10-7-8(9)11-4-2/h3H,1,4-7H2,2H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
Ethyl 2-(but-3-en-1-yloxy)acetate is a liquid at room temperature . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.
Applications De Recherche Scientifique
Process Intensification Techniques for Ethyl Acetate Production
Ethyl acetate is extensively used as a solvent in paints, coatings, resins, and inks, and as a main ingredient in fragrances and flavors. Process intensification techniques such as Reactive Distillation and Pervaporation Assisted Reactive Distillation offer several advantages over traditional processes by overcoming chemical equilibrium limitations and reducing energy consumption and total annual cost (Patil & Gnanasundaram, 2020).
Biodegradation of Ethyl tert-Butyl Ether (ETBE)
The biodegradation and fate of ETBE, a gasoline ether oxygenate similar in chemical behavior to ethyl acetates, in soil and groundwater have been summarized. Microorganisms capable of degrading ETBE have been identified, indicating a potential for bioaugmentation and biostimulation strategies in the remediation of contaminated environments (Thornton et al., 2020).
Ionic Liquid-Based Technologies
The potential of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, to dissolve biopolymers like cellulose and chitin highlights their importance in industrial applications. Understanding the toxicity and environmental impact of these ionic liquids is crucial for predicting and controlling their environmental fate (Ostadjoo et al., 2018).
Liquid Organic Hydrogen Carrier (LOHC) Cycle
Ethyl acetate can be produced from bioethanol in a process that yields pure hydrogen as a by-product, showcasing a sustainable approach to hydrogen storage and transportation. The process involves the reversible reaction between ethanol and ethyl acetate, demonstrating a promising pathway for renewable energy storage (Santacesaria et al., 2023).
Safety and Hazards
Ethyl 2-(but-3-en-1-yloxy)acetate is classified under GHS07 for safety. It is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 2-but-3-enoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-10-7-8(9)11-4-2/h3H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYSRRJLAXTUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(but-3-en-1-yloxy)acetate | |
CAS RN |
85428-65-5 |
Source


|
| Record name | ethyl 2-(but-3-en-1-yloxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2580263.png)
![2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2580265.png)
![(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2580266.png)

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580269.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2580270.png)






![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B2580282.png)
